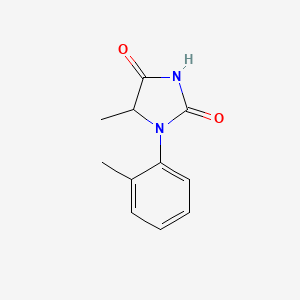
5-Methyl-1-(2-methylphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant pharmacological properties, including anticonvulsant and antiarrhythmic activities . The presence of the imidazolidine ring structure contributes to its biological activity, making it a compound of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . The yields of the synthesized compounds are generally high, ranging from 70% to 74% .
Industrial Production Methods: Industrial production methods for imidazolidine-2,4-diones often involve microwave-assisted synthesis, which enhances the efficiency and yield of the reaction . This method allows for the rapid and uniform heating of the reaction mixture, leading to shorter reaction times and higher product purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazolidine ring, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under mild to moderate conditions .
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-diones, which exhibit enhanced biological activities . These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Aplicaciones Científicas De Investigación
5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential anticonvulsant, antibacterial, and anti-inflammatory properties . The compound is also used in the development of new pharmaceuticals and as a ligand in asymmetric catalysis .
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to voltage-gated sodium channels, inhibiting their activity and thereby exerting its anticonvulsant effects . Additionally, it may interact with other proteins and enzymes involved in inflammatory and bacterial processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione include other imidazolidine-2,4-diones and thiazolidine-2,4-diones . These compounds share the imidazolidine ring structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets 5-Methyl-1-(o-tolyl)imidazolidine-2,4-dione apart from other similar compounds is its specific substitution pattern, which enhances its pharmacological properties . The presence of the methyl and o-tolyl groups contributes to its unique binding affinity and selectivity for certain molecular targets .
Propiedades
Número CAS |
51027-17-9 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-methyl-1-(2-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-3-4-6-9(7)13-8(2)10(14)12-11(13)15/h3-6,8H,1-2H3,(H,12,14,15) |
Clave InChI |
ZXHLHWBISHGPTE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(=O)N1C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


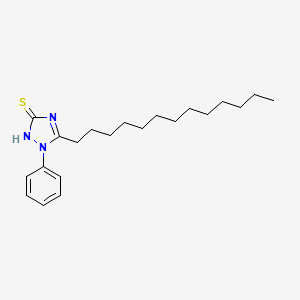
![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)


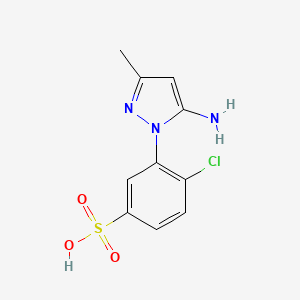
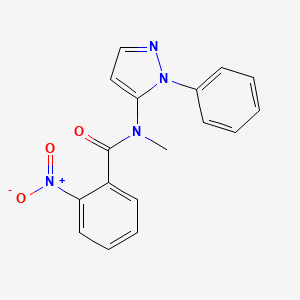
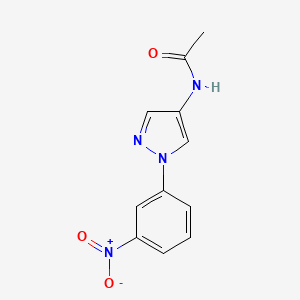
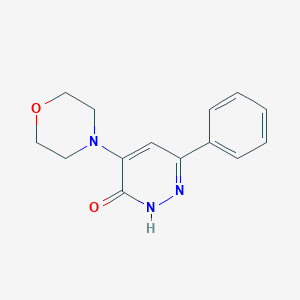
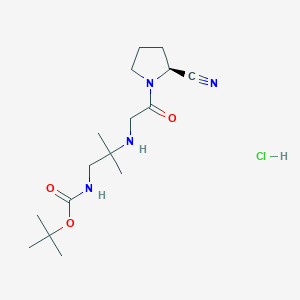
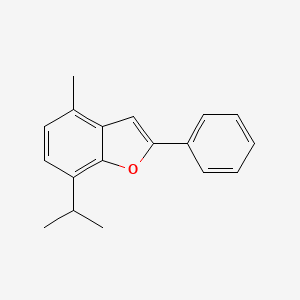
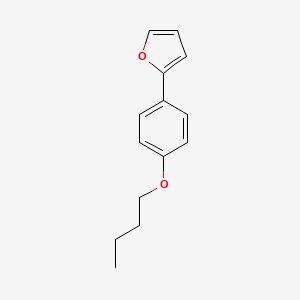
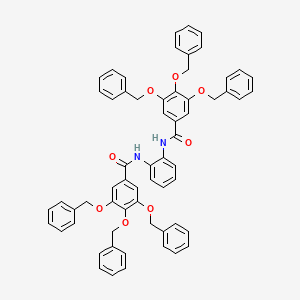
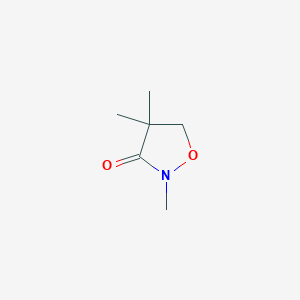
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)
